molecular formula C13H19ClN2 B2873423 (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine CAS No. 833438-87-2

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B2873423
CAS No.: 833438-87-2
M. Wt: 238.76
InChI Key: RUSJZUMIGVPPQH-UHFFFAOYSA-N
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Description

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine has several scientific research applications, including:

Safety and Hazards

The safety information for “{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine” includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives, such as “{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine”, continue to play a significant role in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of study is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .

Mechanism of Action

Mode of Action

It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which can lead to a wide range of physiological effects .

Pharmacokinetics

As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine. Specific details on how these factors affect this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorobenzyl)piperidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSJZUMIGVPPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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